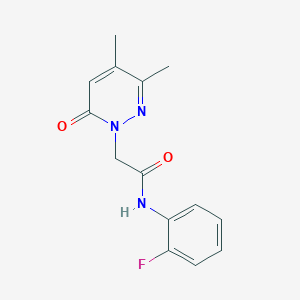![molecular formula C14H17F3N4O2 B5367395 4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5367395.png)
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine, also known as PPM or PPM-001, is a novel small molecule that has gained significant interest in recent years due to its potential as a therapeutic agent. PPM is a selective inhibitor of the protein tyrosine phosphatase SHP2, which is involved in various signaling pathways that regulate cell growth, differentiation, and survival. In
Wirkmechanismus
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine is a selective inhibitor of SHP2, which is a non-receptor protein tyrosine phosphatase that plays a critical role in regulating various signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. SHP2 is involved in cell growth, differentiation, and survival, and its dysregulation has been implicated in various diseases, including cancer. This compound binds to the catalytic domain of SHP2 and inhibits its phosphatase activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various disease models. In cancer models, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular disease models, this compound has been shown to reduce inflammation and improve cardiac function. In immune disorder models, this compound has been shown to modulate immune responses and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine has several advantages for lab experiments, including its high potency and selectivity for SHP2, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various diseases. However, there are also limitations to using this compound in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
The potential therapeutic applications of 4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine are vast, and there are several future directions for research in this area. One direction is to further explore the efficacy of this compound in various cancer models and to identify potential biomarkers for patient selection. Another direction is to investigate the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to understand the long-term safety and toxicity of this compound and to optimize its formulation for clinical use.
Conclusion
In conclusion, this compound is a novel small molecule that has gained significant interest in recent years due to its potential as a therapeutic agent. This compound is a selective inhibitor of SHP2, which is involved in various signaling pathways that regulate cell growth, differentiation, and survival. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit SHP2 activity and suppress tumor growth in various cancer models. While there are limitations to using this compound in lab experiments, its potential therapeutic applications are vast, and there are several future directions for research in this area.
Synthesemethoden
The synthesis of 4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine involves a series of chemical reactions that require specific reagents and conditions. The first step is the preparation of 6-(pyrrolidin-1-ylcarbonyl) pyrazine-2-carboxylic acid, which is then reacted with 2-(trifluoromethyl)morpholine in the presence of a coupling agent to yield this compound. This process has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, cardiovascular disease, and immune disorders. SHP2 is a critical regulator of cell signaling pathways that are frequently dysregulated in these diseases, making it an attractive target for drug development. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit SHP2 activity and suppress tumor growth in various cancer models.
Eigenschaften
IUPAC Name |
pyrrolidin-1-yl-[6-[2-(trifluoromethyl)morpholin-4-yl]pyrazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O2/c15-14(16,17)11-9-21(5-6-23-11)12-8-18-7-10(19-12)13(22)20-3-1-2-4-20/h7-8,11H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNHCUYQRUBOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=CC(=N2)N3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

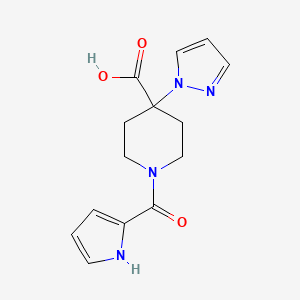
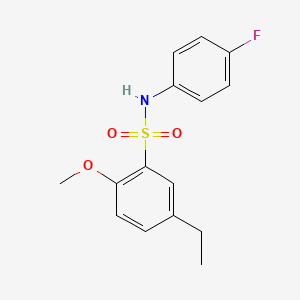
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5367334.png)
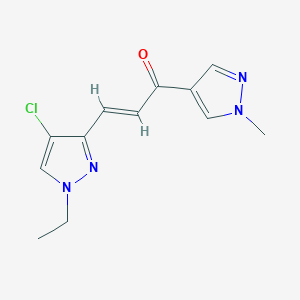
amino]methyl}-1H-1,2,3-triazol-1-yl)-N-ethyl-L-prolinamide hydrochloride](/img/structure/B5367350.png)
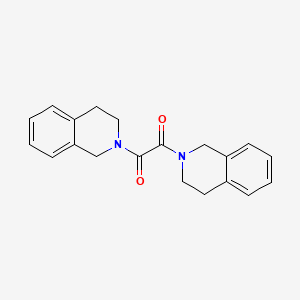
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidine](/img/structure/B5367364.png)
![4-chloro-1-[(4-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5367367.png)
![4-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]benzoic acid](/img/structure/B5367372.png)
![5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5367375.png)
![5-[(5-chloro-2-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5367397.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5367403.png)
![3-ethyl-5,11,11,11a-tetramethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3',4':1,2]azepino[5,4,3-cd]indol-9-one](/img/structure/B5367411.png)
